An In-depth Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
An In-depth Technical Guide to tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, a key building block in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical characteristics, safety and handling protocols, and its emerging role in the development of novel therapeutics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical development.
Introduction
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, also known by its IUPAC name tert-butyl (1,1-dimethyl-2-oxoethyl)carbamate, is a carbamate derivative that serves as a valuable intermediate in a variety of chemical transformations.[1] Its unique structural features, including a sterically hindered tert-butyl protecting group and a reactive aldehyde functionality, make it a versatile synthon for the introduction of the α,α-dimethylglycinal moiety in complex molecule synthesis. This guide aims to provide a detailed repository of its core properties and procedural information to facilitate its effective use in research and development.
Chemical and Physical Properties
A summary of the known physical and chemical properties of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is presented in the tables below. While some data is readily available from commercial suppliers, other specific experimental values such as melting point and comprehensive solubility profiles are not widely reported in the literature.
Table 1: General and Physical Properties
| Property | Value | Source/Notes |
| CAS Number | 109608-77-7 | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | Smolecule |
| Appearance | Solid | [1] |
| Boiling Point | 260.3 °C at 760 mmHg (Predicted) | Echemi |
| Density | 1.002 g/cm³ (Predicted) | Echemi |
| Refractive Index | 1.44 (Predicted) | Echemi |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
Table 2: Spectroscopic Data (Predicted and for Related Compounds)
| Spectrum Type | Data | Source/Notes |
| ¹H NMR | No experimental data found for the target compound. Data for tert-butyl carbamate is available.[3] | |
| ¹³C NMR | No experimental data found for the target compound. Data for tert-butyl carbamate is available. | ChemicalBook |
| IR Spectroscopy | No experimental data found for the target compound. Data for tert-butyl carbamate is available. | [4] |
| Mass Spectrometry | No experimental data found for the target compound. Data for related carbamates is available. | PubChem |
Synthesis and Experimental Protocols
Logical Workflow for a Potential Synthesis
Caption: A potential synthetic pathway for tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate.
General Experimental Considerations (Hypothetical Protocol)
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Protection of the Amino Group: 2-Amino-2-methyl-1-propanol would be reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. The reaction progress would be monitored by thin-layer chromatography (TLC).
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Oxidation of the Primary Alcohol: The resulting protected amino alcohol would then be oxidized to the corresponding aldehyde. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane in an appropriate solvent. Careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.
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Purification: The final product, tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate, would be purified using column chromatography on silica gel.
Reactivity and Applications in Drug Development
The reactivity of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is dominated by the aldehyde functional group and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Key Reactions
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Aldehyde Chemistry: The aldehyde can undergo a wide range of reactions, including nucleophilic addition, Wittig reactions, and reductive amination, allowing for the facile introduction of diverse functionalities.
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Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the free amine for subsequent coupling reactions, such as amide bond formation.
Role in Drug Development
The structural motif of a protected α,α-disubstituted amino aldehyde is a valuable component in the synthesis of peptidomimetics and other complex chiral molecules. The gem-dimethyl group can provide steric hindrance that influences the conformation of a molecule and can also block metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate.
While specific examples of the use of tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate in publicly disclosed drug development pipelines are not prevalent, its utility as a building block for creating sterically hindered and conformationally constrained amino acid analogs is of significant interest to medicinal chemists.
Illustrative Signaling Pathway Application (Hypothetical)
The following diagram illustrates a hypothetical scenario where a molecule synthesized using tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate acts as an inhibitor of a signaling pathway relevant to disease.
Caption: Inhibition of a signaling cascade by a hypothetical drug candidate.
Safety and Handling
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is classified as a warning-level hazard.[1]
Table 3: Hazard and Precautionary Statements
| Category | Statement | Code |
| Hazard Statements | Harmful if swallowed. | H302 |
| Causes skin irritation. | H315 | |
| Causes serious eye irritation. | H319 | |
| May cause respiratory irritation. | H335 | |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
tert-Butyl (2-methyl-1-oxopropan-2-yl)carbamate is a valuable, albeit not extensively characterized, building block for organic synthesis. Its combination of a protected amine and a reactive aldehyde in a sterically hindered scaffold presents opportunities for the creation of novel molecular architectures for drug discovery and other applications. Further research into its synthesis, reactivity, and spectroscopic properties would be beneficial to the scientific community. This guide serves as a starting point for researchers interested in utilizing this compound in their synthetic endeavors.
